molecular formula C24H21BrN2O2 B242582 4-(4-Bromophenyl)-1-(2,6-dimethylphenyl)-3-phenyl-2,5-piperazinedione

4-(4-Bromophenyl)-1-(2,6-dimethylphenyl)-3-phenyl-2,5-piperazinedione

Cat. No.: B242582
M. Wt: 449.3 g/mol
InChI Key: WFZWLAXJYZUBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-1-(2,6-dimethylphenyl)-3-phenyl-2,5-piperazinedione, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and has been synthesized using different methods.

Scientific Research Applications

BDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BDP has been reported to have antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, BDP has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In catalysis, BDP has been used as a catalyst for various chemical reactions.

Mechanism of Action

The mechanism of action of BDP is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BDP has been reported to have various biochemical and physiological effects. In vitro studies have shown that BDP inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that BDP has antitumor, antifungal, and antibacterial activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDP in lab experiments is its potential applications in various fields, including medicinal chemistry, material science, and catalysis. Another advantage is its relatively simple synthesis method. However, one of the limitations of using BDP in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.

Future Directions

There are several future directions for the study of BDP. One direction is the development of new synthetic methods for BDP and its derivatives. Another direction is the study of the structure-activity relationship of BDP and its derivatives. This can help in the design and synthesis of more potent and selective compounds. Another direction is the study of the potential applications of BDP in drug delivery systems and nanotechnology. Finally, the study of the potential side effects and toxicity of BDP and its derivatives is also an important direction for future research.
Conclusion:
In conclusion, BDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, material science, and catalysis. The mechanism of action of BDP is not fully understood, but it has been reported to have antitumor, antifungal, and antibacterial activities. There are several future directions for the study of BDP, including the development of new synthetic methods, the study of the structure-activity relationship, and the study of the potential applications in drug delivery systems and nanotechnology.

Synthesis Methods

BDP can be synthesized using different methods, including the reaction of 4-bromoaniline with 2,6-dimethylphenylacetic acid, followed by cyclization with phosgene and then reaction with phenylhydrazine. Another method involves the reaction of 4-bromoaniline with 2,6-dimethylphenylacetonitrile, followed by cyclization with phosgene and then reaction with phenylhydrazine. Both methods have been reported in the literature and have been used to synthesize BDP.

Properties

Molecular Formula

C24H21BrN2O2

Molecular Weight

449.3 g/mol

IUPAC Name

4-(4-bromophenyl)-1-(2,6-dimethylphenyl)-3-phenylpiperazine-2,5-dione

InChI

InChI=1S/C24H21BrN2O2/c1-16-7-6-8-17(2)22(16)26-15-21(28)27(20-13-11-19(25)12-14-20)23(24(26)29)18-9-4-3-5-10-18/h3-14,23H,15H2,1-2H3

InChI Key

WFZWLAXJYZUBNU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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